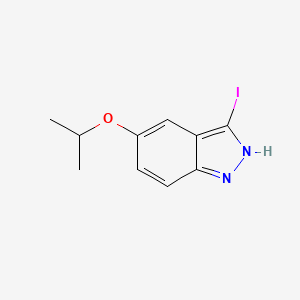

3-Iodo-5-isopropoxy-1h-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-5-propan-2-yloxy-2H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IN2O/c1-6(2)14-7-3-4-9-8(5-7)10(11)13-12-9/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNXVZMZCXFZWDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC2=C(NN=C2C=C1)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Iodo 5 Isopropoxy 1h Indazole and Analogues

Established Synthetic Routes to 3-Iodo-5-isopropoxy-1H-indazole as a Key Intermediate

The synthesis of this compound can be strategically approached through a multi-step sequence starting from readily available precursors. This section details a logical and established pathway involving the modification of a pre-formed indazole core.

Synthesis from 5-Hydroxyindazole via Isopropylation and Subsequent Iodination

A practical and efficient route to this compound commences with the commercially available 5-hydroxy-1H-indazole. This pathway involves two key transformations: O-alkylation of the hydroxyl group followed by regioselective iodination at the C3 position of the indazole ring.

The first step, isopropylation of the phenolic hydroxyl group of 5-hydroxy-1H-indazole, is typically achieved via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. The resulting nucleophilic phenoxide is then reacted with an isopropyl halide, such as 2-bromopropane (B125204) or 2-iodopropane, to furnish 5-isopropoxy-1H-indazole. The choice of solvent for this reaction is typically a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) to ensure the solubility of the reactants and facilitate the nucleophilic substitution.

The subsequent step is the regioselective iodination of the electron-rich 5-isopropoxy-1H-indazole at the C3 position. The directing effect of the pyrazole (B372694) ring nitrogen atoms, coupled with the activating effect of the isopropoxy group on the benzene (B151609) ring, facilitates electrophilic substitution at the C3 position. A common and effective method for this transformation is the use of molecular iodine (I₂) in the presence of a base like potassium hydroxide (B78521) (KOH) or potassium carbonate (K₂CO₃) in a polar solvent such as DMF. For instance, the quantitative iodination of the closely related 5-methoxyindazole at the 3-position has been reported using I₂ and KOH in dioxane chim.it. This method is expected to be directly applicable to 5-isopropoxy-1H-indazole, providing the desired this compound in good yield.

Strategic Application of Protective Group Chemistry in Indazole Synthesis (e.g., Trityl Protection)

In more complex syntheses or when orthogonal reactivity is required, the strategic use of protecting groups for the indazole nitrogen (N1) is a critical consideration. The acidic N-H proton of the indazole ring can interfere with certain reaction conditions, such as those involving strong bases or organometallic reagents. The trityl (triphenylmethyl, Tr) group is a bulky and acid-labile protecting group that can be effectively employed to protect the N1 position of indazoles.

The protection of the indazole nitrogen with a trityl group is typically carried out by reacting the N-unsubstituted indazole with trityl chloride (TrCl) in the presence of a non-nucleophilic base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) in an aprotic solvent such as dichloromethane (B109758) (DCM) or DMF. The bulky nature of the trityl group generally favors selective protection at the less sterically hindered N1 position.

The key advantage of the trityl group is its facile removal under mild acidic conditions, which are often compatible with a wide range of other functional groups. Deprotection is commonly achieved by treatment with a mild acid such as trifluoroacetic acid (TFA) in DCM or acetic acid commonorganicchemistry.com. This allows for the unmasking of the indazole N-H at a later stage of the synthesis, enabling further functionalization if required. The use of a trityl protecting group can therefore provide a robust strategy for the synthesis of complex indazole derivatives by masking the reactive N-H proton during key synthetic transformations.

Contemporary Strategies for Indazole Core Construction and Functionalization Relevant to Substituted Indazoles

Beyond the functionalization of pre-existing indazole scaffolds, modern organic synthesis has witnessed the emergence of powerful transition metal-catalyzed reactions for the de novo construction and direct C-H functionalization of the indazole core. These methods offer novel and often more convergent pathways to substituted indazoles.

Transition Metal-Catalyzed Approaches to Indazole Scaffold Formation

Palladium catalysis has revolutionized the synthesis of biaryl and heteroaryl compounds, and its application in indazole synthesis is no exception. Palladium-catalyzed C-H activation and cross-coupling reactions have been developed for the direct arylation and alkenylation of indazoles, providing a powerful tool for the synthesis of functionalized derivatives.

For instance, the direct C-H arylation of 1H-indazoles with aryl halides can be achieved using a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of a suitable ligand and base nih.gov. These reactions often proceed with high regioselectivity, targeting the C3 or C7 positions of the indazole ring depending on the directing group and reaction conditions. The ability to directly forge a C-C bond by activating a C-H bond represents a significant improvement in atom economy over traditional cross-coupling reactions that require pre-functionalized starting materials.

Below is a table summarizing the palladium-catalyzed direct arylation of indazoles with various aryl halides, showcasing the scope and efficiency of this methodology.

| Entry | Indazole Substrate | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| 1 | 1H-Indazole | Iodobenzene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 85 | nih.gov |

| 2 | 1H-Indazole | 4-Iodotoluene | Pd(OAc)₂ / P(o-tol)₃ | K₂CO₃ | DMA | 78 | nih.gov |

| 3 | 6-Nitro-1H-indazole | 2-Vinylpyridine | Pd(OAc)₂ / P(o-tol)₃ | DIPEA | DMF | - | [Patent] |

| 4 | 2H-Indazole | Bromobenzene | Pd(OAc)₂ / dppf | Cs₂CO₃ | Toluene | 92 | capes.gov.br |

DMA: N,N-Dimethylacetamide, P(o-tol)₃: Tri(o-tolyl)phosphine, DIPEA: N,N-Diisopropylethylamine, dppf: 1,1'-Bis(diphenylphosphino)ferrocene. The yield for entry 3 was not specified in the patent.

Rhodium catalysis has emerged as a powerful tool for C-H activation, enabling unique transformations that are often complementary to those achieved with palladium. Rhodium(III)-catalyzed double C-H activation and C-H/C-H cross-coupling reactions have been successfully applied to the synthesis of complex heterocyclic systems, including substituted indazoles.

These reactions often involve the use of a directing group to control the regioselectivity of the C-H activation. For example, N-arylindazoles can undergo rhodium-catalyzed ortho-C-H activation of the N-aryl group, followed by coupling with various partners. Furthermore, rhodium catalysts can facilitate annulation reactions, where two C-H bonds are activated in a single catalytic cycle to construct a new ring. This approach provides a convergent and efficient route to fused indazole systems and other complex polycyclic aromatic compounds. The development of these methodologies has significantly expanded the toolbox for the synthesis of structurally diverse indazole derivatives.

The following table presents examples of rhodium-catalyzed C-H activation and annulation reactions for the synthesis of substituted indazoles and related heterocycles.

| Entry | Starting Material 1 | Starting Material 2 | Catalyst/Co-catalyst | Solvent | Product | Yield (%) | Reference |

| 1 | N-Phenyl-1H-indazole | Phenylacetylene | [RhCpCl₂]₂ / AgSbF₆ | DCE | 2-Phenyl-3-benzyl-2H-indazole | 82 | rsc.org |

| 2 | 1-Phenyl-1H-pyrazole | Diphenylacetylene | [RhCpCl₂]₂ / Cu(OAc)₂ | DCE | 1,2,3-Triphenyl-1H-pyrrolo[1,2-b]pyrazole | 95 | rsc.org |

| 3 | Azoxybenzene | Phenylacetylene | RhCp*(MeCN)₃₂ | DCE | 2,3-Diphenyl-2H-indazole | 88 | nih.gov |

DCE: 1,2-Dichloroethane, Cp: Pentamethylcyclopentadienyl*

Copper-Catalyzed Cyclization and Functionalization Methods

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of indazoles, offering a more economical alternative to palladium-based methods. beilstein-journals.org These methods often involve the intramolecular N-arylation of o-haloarylhydrazones. beilstein-journals.org For instance, N-phenyl-1H-indazoles can be synthesized from the corresponding o-chlorinated arylhydrazones using copper catalysis, with yields surpassing those obtained with the same substrates under different copper-catalyzed conditions. beilstein-journals.org This approach has also been successfully applied to the synthesis of novel N-thiazolyl-1H-indazoles, demonstrating the versatility of copper catalysis in accessing a diverse range of indazole derivatives. beilstein-journals.org

The efficiency of copper-catalyzed indazole synthesis can be significantly enhanced through microwave irradiation. A one-pot, two-step microwave-assisted procedure has been developed for the synthesis of 1-aryl-1H-indazoles from 2-halobenzaldehydes or 2-haloacetophenones and phenylhydrazines. researchgate.net This method involves the rapid formation of the arylhydrazone, followed by a copper(I) iodide/diamine-catalyzed intramolecular N-arylation, all under microwave heating, leading to good to excellent yields. researchgate.net

Furthermore, copper catalysis is effective for the synthesis of 1-substituted indazol-3-ones from 2-chloro-benzoic acid-N′-aryl and alkyl-hydrazides with low catalyst loading. rsc.org The use of cuprous(I) iodide (0.5 mol%) and L-proline (20 mol%) under mild conditions provides a convenient route to these valuable building blocks. rsc.org Copper catalysts also play a crucial role in cascade reactions, enabling the one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide (B81097) through the formation of C-N and N-N bonds. researchgate.net

| Starting Material | Catalyst/Reagents | Product | Key Features | Reference |

|---|---|---|---|---|

| o-chlorinated arylhydrazones | Copper catalyst | N-phenyl-1H-indazoles | Higher yields compared to other copper-catalyzed methods. | beilstein-journals.org |

| 2-halobenzaldehydes/acetophenones, phenylhydrazines | CuI/diamine, microwave | 1-aryl-1H-indazoles | One-pot, two-step, microwave-assisted, good to excellent yields. | researchgate.net |

| 2-chloro-benzoic acid-N′-aryl/alkyl-hydrazides | CuI (0.5 mol%), L-proline | 1-substituted indazol-3-ones | Low catalyst loading, mild conditions. | rsc.org |

| 2-bromobenzaldehydes, primary amines, sodium azide | Copper catalyst | 2H-indazoles | One-pot, three-component cascade reaction. | researchgate.net |

Metal-Free and Green Chemistry Protocols for Indazole Synthesis

In line with the principles of green chemistry, significant efforts have been directed towards developing metal-free and environmentally benign methods for indazole synthesis. These approaches aim to reduce reliance on transition metals, minimize waste, and utilize safer reagents and reaction conditions.

Microwave-assisted organic synthesis has become a cornerstone of green chemistry, offering accelerated reaction rates, higher yields, and reduced byproduct formation. rasayanjournal.co.in The functionalization of indazoles under microwave irradiation has gained considerable attention, particularly for cross-coupling reactions to produce various aryl, alkyl, and amino derivatives. rasayanjournal.co.in This technique is considered a superior and greener alternative to traditional cyclization reactions for generating libraries of bioactive indazole compounds. rasayanjournal.co.in For instance, microwave heating has been successfully employed in the synthesis of indazole acetic acid derivatives from 3-amino-3-(2-nitroaryl)propanoic acids in a novel cascade N-N bond-forming reaction. researchgate.net

Molecular iodine has emerged as an inexpensive, non-toxic, and readily available catalyst for various organic transformations, including the synthesis of indazoles. sphinxsai.comresearchgate.net An efficient method for preparing indazoles involves the reaction of ortho-alkoxy acetophenones with hydrazine (B178648) hydrate (B1144303) using a catalytic amount of molecular iodine in DMSO. sphinxsai.comresearchgate.net This protocol is rapid and provides good yields of the desired indazole products compared to other reported methods. sphinxsai.comresearchgate.net The use of molecular iodine as a mild Lewis acid catalyst represents a significant advancement in the sustainable synthesis of this important heterocyclic system. sphinxsai.com Iodine has also been used in oxidative cyclization reactions to produce fused heterocyclic systems containing the indazole moiety. nih.gov

Photocatalysis and electrocatalysis have recently been recognized as powerful tools for the C-H functionalization of indazoles, offering sustainable and efficient pathways for introducing diverse functional groups. rsc.orgnih.gov Visible-light-induced photocatalysis, utilizing metal-based or organic photoredox catalysts, allows for the activation of C-H bonds under mild conditions, using light as a clean energy source. rsc.orgresearchgate.net These methods have been applied to various functionalization reactions of indazoles and pyrazoles. rsc.org

Electrophotocatalysis, which combines light and electric potential, provides a synergistic approach to activate molecules via single-electron transfer (SET) processes, enabling previously inaccessible C-H functionalizations. nih.gov Electrochemical methods have also been developed for the selective synthesis of 1H-indazoles and their corresponding N-oxides. nih.gov The outcome of these reactions can be controlled by the choice of cathode material, allowing for either the formation of N-oxides or their deoxygenation to the parent N-heteroaromatics. nih.gov

Novel Cascade Reactions and Annulation Sequences for Indazole Assembly

Cascade reactions, also known as tandem or domino reactions, provide an elegant and atom-economical approach to the synthesis of complex molecules like indazoles from simple starting materials in a single operation. These reactions often involve the formation of multiple bonds in a sequential manner, avoiding the need for isolation of intermediates.

Palladium-catalyzed cascade sequences have been developed for the synthesis of annulated 2H-indazoles. nih.gov A one-pot process involving a norbornene-mediated palladium-catalyzed alkylation followed by a direct arylation reaction allows for the construction of six-membered rings fused to the 2H-indazole core. nih.gov This method relies on the successive formation of an alkyl-aryl and an aryl-heteroaryl bond through two C-H bond activation steps. nih.gov

More recently, innovative cascade reactions have been reported for the synthesis of 2H-indazole derivatives. researchgate.netnih.gov One such method involves a one-pot, multi-component reaction that allows for the efficient production of substituted 2H-indazole analogues. nih.gov Another approach utilizes a copper-catalyzed, one-pot, three-component reaction of 2-bromobenzaldehydes, primary amines, and sodium azide, where the copper catalyst facilitates the formation of both C-N and N-N bonds. researchgate.net The synthesis of functionalized indazole derivatives has also been achieved through C-H activation-initiated cascade reactions, highlighting the versatility of this strategy. figshare.com

Annulation strategies, which involve the formation of a new ring onto an existing one, are also pivotal in constructing the indazole framework. chemicalbook.com A [3+2] annulation approach between arynes and hydrazones provides a direct route to the 1H-indazole skeleton. organic-chemistry.org

| Reaction Type | Key Reagents/Catalysts | Product Type | Mechanistic Highlights | Reference |

|---|---|---|---|---|

| Palladium-catalyzed cascade | Norbornene, Pd catalyst | Annulated 2H-indazoles | Alkylation/direct arylation via C-H activation. | nih.gov |

| Copper-catalyzed cascade | 2-bromobenzaldehydes, primary amines, sodium azide, Cu catalyst | 2H-indazoles | One-pot, three-component C-N and N-N bond formation. | researchgate.net |

| [3+2] Annulation | Arynes, hydrazones | 1H-indazoles | Direct construction of the indazole ring. | organic-chemistry.org |

| C-H activation cascade | - | Functionalized indazoles | Substrate-dependent selective synthesis. | figshare.com |

Synthesis and Utilization of 1H-Indazole N-Oxides for C3-Functionalization

The C3-functionalization of 1H-indazoles is of paramount importance for enhancing their pharmaceutical efficacy. thieme-connect.com However, direct functionalization at the C3 position can be challenging due to the electronic properties of the indazole ring. thieme-connect.com A powerful strategy to overcome this limitation involves the use of 1H-indazole N-oxides as versatile intermediates. thieme-connect.comthieme-connect.com

The synthesis of 1H-indazole N-oxides can be achieved through various methods, including electrochemical techniques. nih.govresearchgate.net Once formed, the N-oxide moiety activates the C3 position, facilitating the introduction of a wide array of functional groups. thieme-connect.comthieme-connect.com This approach has been successfully employed for the selective C3-amination, -chlorination, -hydroxylation, -sulfonylation, -arylation, -alkenylation, and -alkylation of the indazole core. thieme-connect.com

The synthetic utility of 1H-indazole N-oxides is underscored by their application in the synthesis of several pharmaceutical molecules and key intermediates for drugs such as bendazac (B1667983) and benzydamine. nih.govresearchgate.net The development of methods for the synthesis and subsequent functionalization of 1H-indazole N-oxides represents a significant advancement in the field of medicinal chemistry, providing access to a diverse range of C3-functionalized 1H-indazoles with high potential for drug discovery. thieme-connect.comresearchgate.net

Amide Cross-Coupling Strategies for Derivatization

The introduction of an amide group at the C-3 position of the indazole ring represents a critical derivatization strategy, yielding indazole-3-carboxamides. These derivatives are of significant interest due to their prevalence in biologically active molecules, including inhibitors of enzymes like human neutrophil elastase and poly(ADP-ribose)polymerase-1 (PARP-1). nih.gov A highly effective method for achieving this transformation is the palladium-catalyzed carbonylation of 3-iodoindazoles.

This one-pot reaction involves treating a 3-iodoindazole substrate with carbon monoxide in the presence of a palladium catalyst and an amine. The process allows for the direct formation of the C-N amide bond, incorporating a wide variety of amines and tolerating diverse functional groups on the indazole core. The reaction proceeds under mild conditions, making it a versatile and powerful tool for generating libraries of indazole-3-carboxamide analogues for drug discovery programs. researchgate.net

The general scheme involves the reaction of a 1-substituted-3-iodoindazole with an amine and carbon monoxide, catalyzed by a palladium complex such as PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)). This methodology efficiently yields the desired amide products. researchgate.net

Table 1: Examples of Pd-Catalyzed Carbonylative Amination of 3-Iodoindazole Analogues researchgate.net

| 3-Iodoindazole Substrate | Amine | Product | Yield (%) |

|---|---|---|---|

| 1-(4-Methoxybenzyl)-3-iodo-1H-indazole | Morpholine | 1-(4-Methoxybenzyl)-3-(morpholine-4-carbonyl)-1H-indazole | 85 |

| 1-(4-Methoxybenzyl)-3-iodo-1H-indazole | Piperidine | 1-(4-Methoxybenzyl)-3-(piperidine-1-carbonyl)-1H-indazole | 82 |

| 1-(4-Methoxybenzyl)-3-iodo-1H-indazole | Benzylamine | N-Benzyl-1-(4-methoxybenzyl)-1H-indazole-3-carboxamide | 78 |

| 1-Benzyl-3-iodo-1H-indazole | Morpholine | 1-Benzyl-3-(morpholine-4-carbonyl)-1H-indazole | 88 |

Another sophisticated strategy for accessing 1-arylindazole-3-carboxamides involves a multi-component reaction followed by a chemoselective intramolecular Buchwald–Hartwig cyclization. This convergent approach allows for the efficient assembly of complex indazole structures from simpler starting materials. unina.it These methods highlight the power of transition-metal catalysis in the functionalization of the indazole scaffold.

Synthesis from Aromatic Carbonyl Compounds via Oxime Intermediates

An elegant and versatile route to the indazole core, particularly for N-aryl analogues, begins with readily available aromatic carbonyl compounds. This methodology hinges on the formation and subsequent cyclization of an oxime intermediate. Specifically, the synthesis of N-aryl-1H-indazoles can be achieved from o-aminoaryl ketone precursors. organic-chemistry.orgacs.org

The synthesis commences with the conversion of an o-aminoaryl ketone (e.g., an o-aminoacetophenone derivative) to its corresponding oxime. This is typically achieved through a standard condensation reaction with hydroxylamine. The crucial step is the subsequent intramolecular cyclization of the resulting arylamino oxime. organic-chemistry.orgacs.orgresearchgate.net

Research has demonstrated that the outcome of the cyclization can be controlled by the choice of base. The process involves activating the oxime hydroxyl group, often by mesylation, followed by an intramolecular nucleophilic attack of the arylamine onto the oxime nitrogen. The use of a relatively weak base, such as 2-aminopyridine, selectively promotes the desired N-N bond formation to yield the N-aryl-1H-indazole. In contrast, stronger bases like triethylamine can favor a competing Beckmann rearrangement, leading to benzimidazole (B57391) byproducts. organic-chemistry.orgacs.org

The electronic properties of substituents on the N-aryl ring also influence the reaction's efficiency. Electron-donating groups on the aniline (B41778) moiety enhance the nucleophilicity of the amino group, accelerating the cyclization and generally leading to higher yields of the indazole product. acs.org This method provides a powerful tool for synthesizing structurally diverse N-arylindazoles from a common oxime intermediate. organic-chemistry.orgnih.gov

Table 2: Base-Dependent Synthesis of N-Arylindazoles from an Arylamino Oxime Intermediate acs.org

| Arylamino Oxime Substrate | Base | Product | Yield (%) |

|---|---|---|---|

| (E)-1-(2-aminophenyl)-N-phenylethan-1-imine oxide | 2-Aminopyridine | 1-Phenyl-3-methyl-1H-indazole | 75 |

| (E)-1-(2-aminophenyl)-N-phenylethan-1-imine oxide | Triethylamine | 2-Methylbenzimidazole | High Yield (Indazole not favored) |

| (E)-1-(2-amino-5-methoxyphenyl)-N-phenylethan-1-imine oxide | 2-Aminopyridine | 5-Methoxy-1-phenyl-3-methyl-1H-indazole | 85 |

Structure Activity Relationship Sar Studies and Molecular Design Principles for Indazole Derivatives

Elucidating Structural Determinants for Specific Biological Interactions

The specific biological interactions of indazole derivatives are dictated by the three-dimensional arrangement of atoms and functional groups within the molecule. The indazole ring system itself, a fusion of benzene (B151609) and pyrazole (B372694) rings, provides a rigid framework that can be appropriately decorated with substituents to engage with biological targets. researchgate.netresearchgate.net For instance, in the context of kinase inhibition, the indazole scaffold often acts as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. nih.gov The substituents at various positions on the indazole ring then project into adjacent pockets of the ATP-binding site, contributing to affinity and selectivity. nih.govnih.gov

The design of potent and selective inhibitors often involves a structure-based approach, where the crystal structure of the target protein is used to guide the optimization of the ligand. nih.gov This allows for the rational design of molecules with complementary shapes and chemical features to the binding site.

Impact of Substituent Groups (e.g., Iodine, Isopropoxy) on the Activity Profile of Indazole Scaffolds

The isopropoxy group at the 5-position also influences the molecule's properties. This group can impact solubility and metabolic stability. The bulky nature of the isopropoxy group can also provide steric hindrance that may favor a particular binding conformation or prevent unwanted interactions with off-target proteins. sioc-journal.cn The oxygen atom of the isopropoxy group may also act as a hydrogen bond acceptor, further anchoring the ligand in the binding site.

A study on 3,6-disubstituted indazole derivatives as hepcidin (B1576463) production inhibitors highlighted the importance of substituents in achieving potent activity. nih.gov Optimization of the initial lead compound led to a derivative that demonstrated significant in vivo efficacy. nih.gov

Computational Approaches in Structure-Activity Relationship Analysis

Computational methods are indispensable tools in modern drug discovery for understanding and predicting the activity of compounds like 3-iodo-5-isopropoxy-1h-indazole.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a series of compounds with their biological activity. youtube.com

2D-QSAR: This approach uses descriptors calculated from the 2D representation of the molecules, such as topological indices and physicochemical properties, to build a mathematical model that can predict the activity of new compounds. researchgate.net

3D-QSAR: This method goes a step further by considering the three-dimensional properties of the molecules, such as steric and electrostatic fields. nih.gov By aligning a set of molecules and calculating these fields, 3D-QSAR can provide a more detailed understanding of the structural requirements for activity and generate contour maps that visualize regions where certain properties are favorable or unfavorable. nih.gov Studies on indazole derivatives as HIF-1α inhibitors have successfully employed 3D-QSAR to develop predictive models and guide the design of new, more potent inhibitors. nih.gov

| QSAR Modeling Approach | Key Descriptors | Application in Indazole Research |

| 2D-QSAR | Topological indices, physicochemical properties (e.g., logP, molar refractivity). researchgate.net | Predicting anti-inflammatory and angiotensin II AT1 receptor antagonist activities of indazole derivatives. researchgate.net |

| 3D-QSAR | Steric and electrostatic fields derived from molecular alignment. nih.gov | Developing predictive models for HIF-1α inhibitory activity of indazole derivatives. nih.gov |

The design of new indazole analogues can be approached from two main perspectives:

Ligand-Based Design: When the three-dimensional structure of the biological target is unknown, ligand-based methods are employed. These approaches rely on the information derived from a set of known active molecules. Pharmacophore modeling, a key ligand-based technique, involves identifying the common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are essential for biological activity. nih.govacs.org This pharmacophore model can then be used to screen virtual libraries for new compounds that match the required features.

Structure-Based Design: When the 3D structure of the target protein is available, typically from X-ray crystallography or NMR spectroscopy, structure-based design becomes a powerful strategy. nih.gov This approach involves docking candidate molecules into the binding site of the target to predict their binding mode and affinity. nih.gov This allows for the rational design of modifications to the ligand to improve its fit and interactions with the protein, leading to enhanced potency and selectivity. nih.govnih.gov

Role of Indazole Substructures as Hinge-Binding Fragments and Key Pharmacophores

The indazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, in part due to its ability to act as a hinge-binding fragment, particularly in kinase inhibitors. nih.govnih.gov The nitrogen atoms at positions 1 and 2 of the pyrazole ring can form crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively anchoring the molecule in the ATP-binding site. nih.gov

Beyond its role as a hinge binder, the indazole moiety is a key pharmacophore in a variety of other drug classes. nih.gov A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity. The indazole ring, with its specific geometry and electronic properties, often forms the core of these pharmacophores. nih.govnih.gov

Conformational Analysis and Tautomeric Influence on Ligand-Target Binding

The biological activity of a molecule is intimately linked to its three-dimensional conformation. nih.gov For flexible molecules, multiple conformations may exist in solution, and only one or a few of these may be the "bioactive conformation" that binds to the target protein. Conformational analysis aims to identify the low-energy conformations of a molecule and understand the energy barriers between them.

Advanced Spectroscopic and Analytical Characterization Methodologies for Synthesized Indazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H, ¹³C, ¹⁴N, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds. For 3-iodo-5-isopropoxy-1H-indazole, a combination of ¹H, ¹³C, and nitrogen NMR would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core and the protons of the isopropoxy group. The chemical shifts and coupling patterns would confirm the substitution pattern.

Aromatic Region: Three signals corresponding to the protons at positions 4, 6, and 7 of the indazole ring are expected. The proton at C4 would likely appear as a doublet, coupled to the proton at C6. The proton at C6 would be a doublet of doublets, and the proton at C7 a doublet.

Isopropoxy Group: A septet for the methine (CH) proton and a doublet for the two equivalent methyl (CH₃) groups are characteristic of an isopropoxy substituent.

N-H Proton: A broad singlet for the N-H proton of the indazole ring is also anticipated, the chemical shift of which can be solvent-dependent.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| N-H | 12.0-13.5 | br s |

| Ar-H (C4, C6, C7) | 6.8-7.8 | m |

| -OCH(CH₃)₂ | 4.5-4.8 | septet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will complement the ¹H NMR data by identifying all unique carbon atoms in the molecule.

Indazole Core: Signals for the seven carbon atoms of the indazole ring are expected. The carbon atom bearing the iodine (C3) will be significantly shifted downfield.

Isopropoxy Group: Two distinct signals for the methine (CH) and methyl (CH₃) carbons of the isopropoxy group will be present.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C3 | 85-95 |

| C3a | 140-145 |

| C4 | 110-125 |

| C5 | 150-160 |

| C6 | 100-115 |

| C7 | 115-130 |

| C7a | 140-150 |

| -OCH(CH₃)₂ | 65-75 |

¹⁴N and ¹⁵N NMR Spectroscopy: Nitrogen NMR provides direct information about the electronic environment of the nitrogen atoms in the indazole ring. nih.govhuji.ac.il ¹⁵N NMR is often preferred over ¹⁴N NMR due to the former having a spin of 1/2, which results in sharper signals. wikipedia.org The chemical shifts of the two nitrogen atoms (N1 and N2) would be distinct, reflecting their different bonding environments within the heterocyclic ring. science-and-fun.de For indazoles, typical ¹⁵N chemical shifts are in the range of 160-260 ppm (referenced to liquid NH₃). science-and-fun.de

Predicted ¹⁵N NMR Data for this compound

| Nitrogen Atom | Predicted Chemical Shift (δ, ppm, referenced to NH₃) |

|---|---|

| N1 | 150-170 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bond, C-H bonds (aromatic and aliphatic), C=C and C=N bonds of the aromatic system, and the C-O bond of the isopropoxy group.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H stretch | 3100-3300 |

| Aromatic C-H stretch | 3000-3100 |

| Aliphatic C-H stretch | 2850-3000 |

| C=C and C=N stretch | 1450-1620 |

| C-O stretch (ether) | 1200-1275 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of the compound and its fragmentation pattern, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition.

For this compound (C₁₀H₁₁IN₂O), the expected exact mass can be calculated. The mass spectrum would show a prominent molecular ion peak [M]⁺. The fragmentation pattern would likely involve the loss of the isopropoxy group, the iodine atom, and other characteristic fragments of the indazole core.

Predicted Mass Spectrometry Data for this compound

| Ion | Description | Predicted m/z |

|---|---|---|

| [M]⁺ | Molecular Ion | ~302 |

| [M-CH(CH₃)₂]⁺ | Loss of isopropyl group | ~259 |

| [M-OCH(CH₃)₂]⁺ | Loss of isopropoxy group | ~243 |

Chromatographic Techniques for Purity Assessment and Isolation (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the purification of synthesized compounds and for assessing their purity.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For a compound like this compound, a suitable mobile phase would likely be a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane). The purified compound should appear as a single spot on the TLC plate under UV light.

Column Chromatography: For the purification of the crude product, column chromatography is the standard method. The crude mixture is loaded onto a silica (B1680970) gel column and eluted with a solvent system similar to that used for TLC. Fractions are collected and analyzed by TLC to identify those containing the pure product. This technique is widely used in the synthesis of various indazole derivatives. chemicalbook.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3-Iodo-1H-indazole |

| 5-Iodo-3-phenyl-1H-indazole |

| 5-Amino-3-iodo-1H-indazole |

| Indazole |

Future Research Directions and Emerging Trends in Indazole Chemistry

Development of More Sustainable and Green Synthetic Pathways for Functionalized Indazoles

The synthesis of functionalized indazoles has traditionally relied on methods that can be resource-intensive and generate significant waste. The future of indazole synthesis lies in the development of more sustainable and environmentally friendly "green" methodologies.

Recent advancements have focused on catalyst-based and green chemistry approaches to synthesize indazole variants. benthamdirect.com These methods aim to improve efficiency and selectivity while minimizing the environmental impact. benthamdirect.comacs.org One promising strategy involves the use of heterogeneous nanocatalysts, such as copper oxide supported on activated carbon (CuO@C), which can be used in green solvents like PEG-400. acs.orgnih.gov This approach allows for one-pot, three-component reactions to form new N-N, C-N, and C=N bonds under ligand-free and base-free conditions. nih.gov

Other green approaches include the use of milder acids like ammonium (B1175870) chloride in ethanol, which provides a practically greener, high-yield, and time-efficient protocol. samipubco.com Researchers are also exploring non-traditional activation methods such as microwaves and ultrasounds to drive chemical reactions, further reducing the reliance on harsh reagents and high temperatures. researchgate.netresearchgate.net The development of one-pot, metal-free reactions is another significant step towards sustainable indazole synthesis. organic-chemistry.org

A key challenge in indazole synthesis is controlling the regioselectivity of N-alkylation, as reactions often yield a mixture of N-1 and N-2 isomers. nih.gov Future research will likely focus on developing highly selective and sustainable methods to produce the desired isomer, thereby reducing the need for complex purification steps.

Exploration of Novel Biological Targets and Mechanisms of Action for Indazole-Based Scaffolds

Indazole derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor effects. nih.govbenthamdirect.com A significant future direction is the exploration of novel biological targets and a deeper understanding of the mechanisms through which these compounds exert their effects.

The indazole scaffold is considered a "privileged scaffold" in medicinal chemistry, with over 40 indazole-based therapeutic agents in clinical use or trials for various diseases. nih.govresearchgate.net These compounds target a diverse range of biological molecules, including kinases, which are crucial in cancer signaling pathways. rsc.org For example, some indazole derivatives have been developed as potent inhibitors of kinases like c-Met, and tropomyosin receptor kinases. rsc.org

Future research will likely focus on identifying new protein targets for indazole-based compounds. This will involve high-throughput screening campaigns and structure-based drug design to discover inhibitors for a wider range of kinases and other enzymes implicated in disease. nih.gov For instance, recent studies have identified indazole derivatives as potent inhibitors of CDK8 and Sirt1, opening up new avenues for cancer and age-related disease therapies. nih.gov

Understanding the precise mechanism of action is crucial for the development of effective and safe drugs. researchgate.net Future studies will employ advanced molecular and cellular biology techniques to elucidate how indazole derivatives interact with their targets and modulate downstream signaling pathways. This will involve investigating their effects on apoptosis, cell cycle arrest, and other cellular processes. nih.govresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Rational Drug Design for Indazole Derivatives

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the rational design of indazole derivatives. nih.govbohrium.com These computational tools can significantly accelerate the drug discovery process by analyzing vast datasets, predicting molecular properties, and identifying promising drug candidates. nih.govresearchgate.net

AI and ML algorithms can be applied at various stages of drug design, from target identification to lead optimization. bohrium.commednexus.org For example, AI can be used to predict the three-dimensional structure of target proteins, which is essential for structure-based drug design. nih.gov This allows for the in silico design of indazole derivatives with improved binding affinity and selectivity for their targets. nih.gov

Furthermore, ML models can be trained to predict the pharmacokinetic and pharmacodynamic properties of new indazole derivatives, helping to identify compounds with desirable drug-like characteristics early in the discovery pipeline. nih.gov This can significantly reduce the time and cost associated with preclinical development. nih.gov

Expanding the Chemical Space of Functionalized Indazoles through Combinatorial and High-Throughput Synthesis

To explore the full therapeutic potential of the indazole scaffold, it is essential to expand the chemical space of functionalized derivatives. Combinatorial chemistry and high-throughput synthesis (HTS) are powerful strategies for generating large and diverse libraries of indazole compounds for biological screening. nih.gov

Combinatorial approaches allow for the systematic variation of substituents at different positions of the indazole ring, leading to a vast number of unique molecules. nih.gov This can be achieved through solid-phase synthesis, where indazole cores are attached to a resin and then subjected to a series of reactions to introduce different functional groups. rsc.org

HTS techniques enable the rapid synthesis and purification of these compound libraries, making it feasible to screen thousands of compounds in a short period. nih.gov The data generated from these screens can then be used to build structure-activity relationships (SAR), which guide the design of more potent and selective indazole derivatives.

The development of efficient and modular synthetic routes is crucial for the success of combinatorial and high-throughput synthesis. rsc.orgnih.gov This includes the development of robust C-H functionalization strategies that allow for the direct and selective introduction of substituents onto the indazole core. bits-pilani.ac.in

Advanced Spectroscopic Techniques for In-Depth Structural and Electronic Characterization

A thorough understanding of the structural and electronic properties of indazole derivatives is fundamental for rational drug design. Advanced spectroscopic techniques are playing an increasingly important role in providing detailed insights into the three-dimensional structure, conformation, and electronic distribution of these molecules. rug.nl

Key Spectroscopic Techniques and Their Applications:

| Technique | Application in Indazole Chemistry |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the connectivity and three-dimensional structure of indazole derivatives in solution. Multinuclear NMR is particularly useful for the structural assignment of N-1 and N-2 isomers. nih.govrug.nl |

| X-ray Crystallography | Determines the precise three-dimensional arrangement of atoms in a crystalline state, offering definitive structural confirmation and insights into intermolecular interactions. rug.nlresearchgate.net |

| Infrared (IR) and Raman Spectroscopy | Used to identify functional groups and study molecular vibrations, providing information about the chemical bonding within the indazole scaffold. nih.govmdpi.com |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation patterns of indazole derivatives, aiding in their identification and structural elucidation. nih.govrug.nl |

| X-ray Emission Spectroscopy (XES) and Resonant Inelastic X-ray Scattering (RIXS) | These techniques can probe the occupied and unoccupied electronic structure of molecules, providing insights into the influence of substituents and the molecular environment on the electronic properties of indazoles. rsc.org |

| Time-Resolved Spectroscopy | Allows for the study of dynamic processes, such as photo-induced chemical reactions and excited-state dynamics, on very short timescales. numberanalytics.comspectroscopyonline.com |

Future advancements in these techniques, coupled with computational modeling, will enable a more comprehensive characterization of indazole derivatives, leading to a deeper understanding of their structure-property relationships and facilitating the design of molecules with optimized therapeutic profiles.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., isopropoxy protons at δ 1.2–1.4 ppm as a doublet, aromatic protons at δ 7.0–8.5 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with iodine .

- IR Spectroscopy : Detect functional groups (e.g., C-O-C stretch at ~1100 cm⁻¹ for isopropoxy) .

What challenges arise in crystallographic refinement of this compound, and how are they resolved?

Q. Advanced

- Disorder in the Indazole Ring : Use SHELXL for anisotropic displacement parameter refinement. Apply restraints to maintain reasonable geometry .

- Twinned Crystals : Employ TWINLAW in SHELXL to identify twin laws and refine against merged data .

- Validation Tools : Cross-check with PLATON or WinGX/ORTEP for geometry outliers and hydrogen bonding networks .

What computational methods are suitable for modeling the electronic properties of this compound?

Q. Advanced

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian or ORCA. Basis sets like B3LYP/6-31G(d) are recommended for iodine-containing systems .

- Molecular Dynamics (MD) : Simulate solvation effects in DMSO or water using AMBER or GROMACS to predict solubility and aggregation behavior .

How do researchers analyze discrepancies in biological activity data across studies?

Q. Advanced

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to compare IC₅₀ values. Ensure standardized assay conditions (e.g., cell lines, incubation times) .

- SAR Studies : Correlate substituent effects (e.g., iodine vs. bromine) with activity trends. Meta-analyses of indazole derivatives can identify scaffold-specific liabilities .

What methodologies are employed to study enzyme interactions with this compound?

Q. Advanced

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) for enzyme-ligand interactions.

- X-ray Crystallography : Co-crystallize the compound with target enzymes (e.g., kinases) to resolve binding modes. SHELXPRO is used for macromolecular refinement .

How can environmental applications of this compound, such as pollutant degradation, be experimentally validated?

Q. Advanced

- LC-MS/MS : Quantify degradation products in spiked environmental samples (e.g., soil/water). Use isotopic labeling (e.g., ¹³C) to track reaction pathways .

- Reactor Design : Optimize parameters (pH, temperature, catalyst loading) in batch reactors. Compare pseudo-first-order rate constants (k) across conditions .

What strategies improve yield in multi-step syntheses of this compound?

Q. Basic

- Intermediate Isolation : Purify halogenated precursors (e.g., 5-isopropoxy-1H-indazole) before iodination to minimize side reactions .

- Catalytic Systems : Use Pd/Cu catalysts for Ullmann-type couplings in alkoxy group introduction .

How do researchers address solubility issues in biological assays?

Q. Advanced

- Co-Solvent Systems : Use DMSO-water mixtures (≤1% DMSO) to maintain compound stability. Validate via dynamic light scattering (DLS) to detect aggregation .

- Prodrug Design : Introduce phosphate or ester groups to enhance aqueous solubility, followed by enzymatic cleavage in vivo .

What analytical standards and protocols ensure reproducibility in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.